N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound's synthesis typically involves multi-step reactions, starting from basic aromatic compounds, incorporating various functional groups through reactions like condensation, cyclization, and acylation. For example, the synthesis of related pyrazole and pyran derivatives has been achieved through three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, demonstrating the complexity and versatility of synthetic routes for such compounds (Shestopalov et al., 2003).
Molecular Structure Analysis
X-ray diffraction analysis is pivotal for establishing the molecular and crystal structure of these compounds, revealing their conformation, bond lengths, and angles. For instance, studies have confirmed nonplanar molecules with intermolecular hydrogen bonding forming extensive network structures, which are critical for understanding the molecule's reactivity and interaction capabilities (Şahin et al., 2011).
Chemical Reactions and Properties
The reactivity of such compounds can involve various chemical transformations, including nucleophilic substitution reactions, addition reactions, and more, influenced by the electronic nature of the functional groups present. For example, reactions involving hydrazine hydrate indicate the flexibility of such compounds to undergo chemical modifications (Asegbeloyin et al., 2014).
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide and related compounds have been synthesized and characterized for their potential antitumor activities. Research indicates that these compounds exhibit promising antitumor activities against various cancer cell lines, such as hepatocellular carcinoma (HepG2), leukemia, renal cancer, and prostate cancer, suggesting their potential as therapeutic agents in cancer treatment (Gomha, Edrees, & Altalbawy, 2016). Additionally, these compounds have shown remarkable activity toward leukemia (RPMI-8226), renal cancer (UO-31), and prostate cancer (DU-145) cell lines with GI50 values indicating their potency (Insuasty, Chamizo, Muñoz, Tigreros, Quiroga, Abonía, Nogueras, & Cobo, 2012).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-29-15-5-3-14(4-6-15)26-20(16-10-32-11-17(16)25-26)24-22(28)21(27)23-9-13-2-7-18-19(8-13)31-12-30-18/h2-8H,9-12H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFRYVYHXCVLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.